molecular formula C12H14N4O3 B6534317 methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1267812-14-5

methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6534317
CAS No.: 1267812-14-5
M. Wt: 262.26 g/mol
InChI Key: QOTAMOUGEFAHCY-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions. The starting materials for this synthesis include 4-ethoxyphenyl azide and methyl propiolate, which react to form the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    Methyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.

    Methyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered interest for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities against various cellular targets.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of 246.26 g/mol. The compound features a triazole ring that is known for its versatility in medicinal chemistry.

The synthesis typically involves a [3+2] cycloaddition reaction that allows for the formation of the triazole ring under mild conditions. This method has been optimized to improve yields and facilitate the introduction of various substituents on the aromatic ring, enhancing biological activity.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of similar triazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of cell proliferation in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) with IC50 values in the low nanomolar range .

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF-7TBDInduces apoptosis
Similar Triazole DerivativeMDA-MB-23174Microtubule destabilization

The mechanism by which this compound exerts its biological effects is primarily through the disruption of microtubule dynamics. This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptotic pathways in sensitive cancer cells .

Case Studies and Research Findings

A significant study evaluated the compound's efficacy against bacterial strains by targeting the SOS response mechanism in Escherichia coli. The compound demonstrated the ability to inhibit RecA-mediated cleavage of LexA, a crucial step in bacterial DNA repair mechanisms . This suggests potential applications in antimicrobial therapy.

In vitro assays have indicated that this compound not only affects cancer cell lines but also shows promise as an antibacterial agent. The structure activity relationship (SAR) studies revealed that modifications on the phenyl ring can enhance both antiproliferative and antibacterial activities.

Properties

IUPAC Name

methyl 5-amino-1-(4-ethoxyphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-19-9-6-4-8(5-7-9)16-11(13)10(14-15-16)12(17)18-2/h4-7H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTAMOUGEFAHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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